molecular formula C12H18O6 B1682539 Triethyl 1-propene-1,2,3-tricarboxylate CAS No. 5349-99-5

Triethyl 1-propene-1,2,3-tricarboxylate

Cat. No. B1682539
CAS RN: 5349-99-5
M. Wt: 258.27 g/mol
InChI Key: IDDWGDKSBYYEPL-CLFYSBASSA-N
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Description

Triethyl 1-propene-1,2,3-tricarboxylate, also known as Triethyl Aconitate, is a chemical compound with the molecular formula C12H18O6 . It is a derivative of aconitic acid .


Molecular Structure Analysis

The molecular weight of Triethyl 1-propene-1,2,3-tricarboxylate is 258.27 g/mol . The IUPAC name is triethyl (E)-prop-1-ene-1,2,3-tricarboxylate . The InChIKey, a unique identifier for the compound, is IDDWGDKSBYYEPL-VQHVLOKHSA-N .


Physical And Chemical Properties Analysis

Triethyl 1-propene-1,2,3-tricarboxylate has a molecular weight of 258.27 g/mol . It has a computed XLogP3-AA value of 1.1, indicating its lipophilicity . It has 0 hydrogen bond donors and 6 hydrogen bond acceptors . The compound has 10 rotatable bonds .

Scientific Research Applications

Adsorption Studies on Metal Oxides

Research on the adsorption of citric and tricarballylic acids on alpha-FeOOH particles in aqueous suspensions provides insights into how similar tricarboxylate molecules interact with metal surfaces. This study utilized ATR-FTIR spectroscopy to analyze the molecular structures of surface complexes formed, revealing the formation of inner sphere and outer sphere complexes at different pH levels. These findings have implications for understanding the behavior of tricarboxylate ligands in environmental and industrial processes (Lindegren, Loring, & Persson, 2009).

Ethylene Oligomerization

The development of ethylene oligomerization catalytic systems, including those based on triethylaluminum, highlights the importance of such organometallic compounds in producing 1-alkenes. This research explores the evolution from full-range to selective catalytic systems for olefin production, emphasizing catalyst design and the mechanisms underlying selectivity and performance (Sydora, 2019).

Supramolecular Chemistry

Studies on benzene-1,3,5-tricarboxamide and its derivatives reveal the molecule's versatility as a supramolecular building block. These compounds are significant for their ability to self-assemble into one-dimensional, nanometer-sized rod-like structures, stabilized by hydrogen bonding. This property has been leveraged in nanotechnology, polymer processing, and biomedical applications, indicating the broad potential of tricarboxylate-based molecules in supramolecular chemistry (Cantekin, de Greef, & Palmans, 2012).

Catalysis and Chemical Synthesis

Research on the regioselective synthesis of enol esters from 1-alkynes and carboxylic acids catalyzed by rhodium(I) monohydrides demonstrates the role of tricarboxylate ligands in facilitating selective chemical transformations. This work contributes to the broader field of catalysis, where the precise control over product formation is crucial for developing efficient synthetic methods (Bianchini, Meli, Peruzzini, Zanobini, Bruneau, & Dixneuf, 1990).

Porous Materials and Gas Adsorption

A study on the synthesis and characterization of a zinc(II)-benzenetricarboxylate network reveals its potential for gas adsorption and storage. The material's 3-D porous structure, coupled with high thermal stability, makes it suitable for applications in gas separation and storage, highlighting the utility of tricarboxylate ligands in designing functional materials (Yaghi, Davis, Li, & Li, 1997).

properties

IUPAC Name

triethyl prop-1-ene-1,2,3-tricarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18O6/c1-4-16-10(13)7-9(12(15)18-6-3)8-11(14)17-5-2/h7H,4-6,8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDDWGDKSBYYEPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(=CC(=O)OCC)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30964242
Record name Triethyl prop-1-ene-1,2,3-tricarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30964242
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Triethyl aconitate

CAS RN

5349-99-5, 4950-02-1
Record name Triethyl aconitate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5349-99-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Triethyl prop-1-ene-1,2,3-tricarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30964242
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Triethyl 1-propene-1,2,3-tricarboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.023.925
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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